molecular formula C13H9IN4 B13670089 2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine

2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B13670089
M. Wt: 348.14 g/mol
InChI Key: PUBKFYROOACZML-UHFFFAOYSA-N
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Description

2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 4-iodophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable pyrimidine precursor under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of microwave irradiation has been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrimidine rings.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups on the phenyl ring, while coupling reactions can produce larger heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine
  • 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine
  • 2-(1-(4-Bromophenyl)-1H-pyrazol-5-yl)pyrimidine

Uniqueness

2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom can also be used as a handle for further functionalization, making this compound versatile for various applications .

Properties

Molecular Formula

C13H9IN4

Molecular Weight

348.14 g/mol

IUPAC Name

2-[2-(4-iodophenyl)pyrazol-3-yl]pyrimidine

InChI

InChI=1S/C13H9IN4/c14-10-2-4-11(5-3-10)18-12(6-9-17-18)13-15-7-1-8-16-13/h1-9H

InChI Key

PUBKFYROOACZML-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC=NN2C3=CC=C(C=C3)I

Origin of Product

United States

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